molecular formula C13H22N4O2 B5325426 (3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol

(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol

Cat. No.: B5325426
M. Wt: 266.34 g/mol
InChI Key: ZGXSRWWULZBMEN-GHMZBOCLSA-N
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Description

(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydropyridine derivative.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with the piperidine intermediate.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde or a similar reagent.

    Stereoselective Reduction: The final step involves the stereoselective reduction of the intermediate to obtain the desired (3S,4R) stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.

    Reduction: The compound can be reduced to modify the functional groups or alter the stereochemistry.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or piperidine rings.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles are used under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).

    Condensation: Catalysts such as acids or bases are used to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Pharmacology: Studies focus on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Research: It is used as a tool compound to study cellular processes and molecular mechanisms in various biological systems.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(hydroxymethyl)-1-[6-(methylamino)pyrimidin-4-yl]piperidin-3-ol: A closely related compound with a methylamino group instead of a propan-2-ylamino group.

    (3S,4R)-4-(hydroxymethyl)-1-[6-(ethylamino)pyrimidin-4-yl]piperidin-3-ol: Another similar compound with an ethylamino group.

Uniqueness

(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol is unique due to its specific stereochemistry and the presence of the propan-2-ylamino group, which may confer distinct biological and chemical properties compared to its analogs. These differences can influence the compound’s binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-9(2)16-12-5-13(15-8-14-12)17-4-3-10(7-18)11(19)6-17/h5,8-11,18-19H,3-4,6-7H2,1-2H3,(H,14,15,16)/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXSRWWULZBMEN-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC=N1)N2CCC(C(C2)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC1=CC(=NC=N1)N2CC[C@@H]([C@@H](C2)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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